molecular formula C9H12N2O5 B1524792 2-Amino-1-pyridin-3-YL-ethanol oxalate CAS No. 1187930-75-1

2-Amino-1-pyridin-3-YL-ethanol oxalate

Cat. No.: B1524792
CAS No.: 1187930-75-1
M. Wt: 228.2 g/mol
InChI Key: VRKZMOBWLPELGD-UHFFFAOYSA-N
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Description

2-Amino-1-pyridin-3-yl-ethanol oxalate is a chemical compound with the molecular formula C9H12N2O5 and a molecular weight of 228.20 g/mol. It is a derivative of pyridine, featuring an amino group and an oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of a suitable solvent, such as ethanol or butanol, and controlled temperature to ensure the formation of the desired product[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the use of catalysts, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-pyridin-3-yl-ethanol oxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....

Scientific Research Applications

2-Amino-1-pyridin-3-yl-ethanol oxalate has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....

  • Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

2-Amino-1-pyridin-3-yl-ethanol oxalate is compared with other similar compounds, such as 2-amino-1-pyridin-4-yl-ethanol oxalate and 2-amino-1-pyridin-2-yl-ethanol oxalate. These compounds share structural similarities but differ in the position of the pyridine ring, which can lead to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 2-Amino-1-pyridin-4-yl-ethanol oxalate

  • 2-Amino-1-pyridin-2-yl-ethanol oxalate

  • 3-Aminopyridin-2(1H)-ones

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Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.C2H2O4/c8-4-7(10)6-2-1-3-9-5-6;3-1(4)2(5)6/h1-3,5,7,10H,4,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKZMOBWLPELGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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